Mtb-cyt-bd oxidase-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

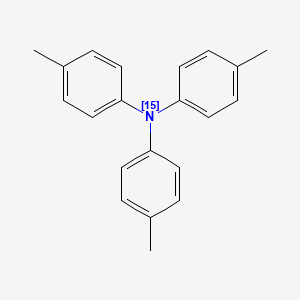

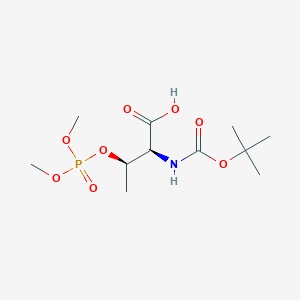

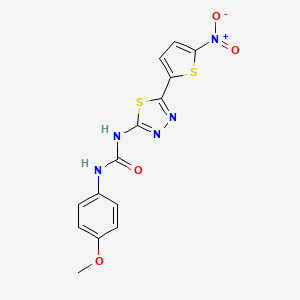

Mtb-cyt-bd oxidase-IN-1 is a potent inhibitor of Mycobacterium tuberculosis cytochrome bd oxidase, with an inhibition constant (IC50) of 0.13 μM . This compound is valuable for tuberculosis research due to its ability to target a crucial enzyme in the oxidative phosphorylation pathway of Mycobacterium tuberculosis, which is essential for the bacterium’s survival under stressful conditions .

Méthodes De Préparation

The synthesis of Mtb-cyt-bd oxidase-IN-1 involves the preparation of N-phenethyl-quinazolin-4-yl-amines. The synthetic route typically includes the following steps :

Formation of Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or formic acid.

Substitution Reaction: The quinazoline core undergoes substitution reactions with phenethylamine derivatives to form N-phenethyl-quinazolin-4-yl-amines.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Mtb-cyt-bd oxidase-IN-1 primarily undergoes substitution reactions during its synthesis . The common reagents used in these reactions include anthranilic acid derivatives, formamide or formic acid, and phenethylamine derivatives. The major product formed from these reactions is N-phenethyl-quinazolin-4-yl-amines, which is the active form of the inhibitor.

Applications De Recherche Scientifique

Mtb-cyt-bd oxidase-IN-1 has several scientific research applications, particularly in the field of tuberculosis research :

Chemistry: The compound is used to study the structure-activity relationships of cytochrome bd oxidase inhibitors, aiding in the design of more potent inhibitors.

Biology: Researchers use this compound to investigate the role of cytochrome bd oxidase in the oxidative phosphorylation pathway of Mycobacterium tuberculosis.

Medicine: The compound is valuable in developing new anti-tubercular drugs, especially for treating multidrug-resistant strains of Mycobacterium tuberculosis.

Industry: this compound can be used in the pharmaceutical industry for the development and testing of new tuberculosis treatments.

Mécanisme D'action

Mtb-cyt-bd oxidase-IN-1 exerts its effects by inhibiting the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis . This enzyme is one of the two terminal oxidases in the bacterium’s oxidative phosphorylation pathway, which is crucial for energy production. By inhibiting this enzyme, this compound disrupts the bacterium’s energy production, leading to its death. The molecular targets involved include the active sites of cytochrome bd oxidase, where the inhibitor binds and prevents the enzyme from functioning.

Comparaison Avec Des Composés Similaires

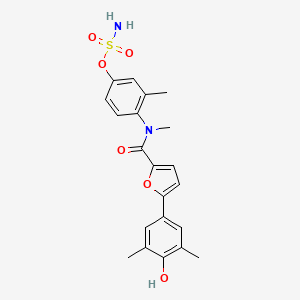

Mtb-cyt-bd oxidase-IN-1 is unique due to its high potency and specificity for cytochrome bd oxidase . Similar compounds include other cytochrome bd oxidase inhibitors such as aurachin D and various N-phenethyl-quinazolin-4-yl-amines . Compared to these compounds, this compound has a lower inhibition constant, making it more effective at lower concentrations. Additionally, its structure-activity relationship studies have provided valuable insights into designing even more potent inhibitors .

Propriétés

Formule moléculaire |

C26H35NO2 |

|---|---|

Poids moléculaire |

393.6 g/mol |

Nom IUPAC |

7-methoxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |

InChI |

InChI=1S/C26H35NO2/c1-18(2)9-7-10-19(3)11-8-12-20(4)13-15-23-21(5)27-25-17-22(29-6)14-16-24(25)26(23)28/h9,11,13-14,16-17H,7-8,10,12,15H2,1-6H3,(H,27,28)/b19-11+,20-13+ |

Clé InChI |

LRINXRJQZLTTHS-UFTLRZAHSA-N |

SMILES isomérique |

CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

SMILES canonique |

CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)CC=C(C)CCC=C(C)CCC=C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)